molecular formula C15H11N5O B5108835 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No. B5108835
M. Wt: 277.28 g/mol
InChI Key: RGFFQUWSAVVVDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one, also known as MPTP, is a heterocyclic compound with a unique chemical structure. This compound has gained significant attention in the scientific community due to its potential applications in drug development, particularly in the treatment of neurological disorders such as Parkinson's disease.

Mechanism of Action

The exact mechanism of action of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is not fully understood, but it is believed to work by inhibiting the activity of monoamine oxidase (MAO) enzymes. MAO enzymes are responsible for the breakdown of dopamine, a neurotransmitter that is essential for the proper functioning of the nervous system. By inhibiting the activity of MAO enzymes, 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one increases the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease.
Biochemical and Physiological Effects:
7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of dopamine in the brain, which can help to alleviate the symptoms of Parkinson's disease. 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has also been shown to have anti-inflammatory and anti-cancer properties, which may be due to its ability to inhibit the activity of MAO enzymes. Additionally, 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been shown to have neuroprotective properties, which may help to prevent the degeneration of neurons in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is its unique chemical structure, which makes it a promising candidate for drug development. Additionally, 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied, and its mechanism of action is well-understood. However, there are also some limitations to using 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments. For example, 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a toxic compound that can cause significant damage to the nervous system if not handled properly. Additionally, the use of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in animal studies can be controversial due to its potential to cause harm.

Future Directions

There are several future directions for research on 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. One area of focus is the development of new drugs based on the chemical structure of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. Researchers are also interested in exploring the potential use of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in the treatment of other neurological disorders such as Alzheimer's disease and multiple sclerosis. Additionally, there is ongoing research into the potential use of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one as a tool for studying the nervous system and the mechanisms of neurodegenerative diseases. Finally, researchers are working on developing safer methods for handling and administering 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one in lab experiments.

Synthesis Methods

The synthesis of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves the reaction of 4-methylphenylhydrazine with 5-amino-1H-pyrido[3,4-b]pyrazin-2(3H)-one in the presence of a suitable catalyst. This reaction leads to the formation of 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one. The purity of the compound can be improved through various purification techniques such as recrystallization, column chromatography, and HPLC.

Scientific Research Applications

7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been extensively studied for its potential applications in drug development. It has been found to have neuroprotective properties, making it a promising candidate for the treatment of Parkinson's disease. 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has also been studied for its potential use in the treatment of other neurological disorders such as Alzheimer's disease, Huntington's disease, and multiple sclerosis. Additionally, 7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been shown to have anti-inflammatory and anti-cancer properties, which further expands its potential applications in drug development.

properties

IUPAC Name

11-(4-methylphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5O/c1-10-2-4-11(5-3-10)19-7-6-13-12(14(19)21)8-16-15-17-9-18-20(13)15/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGFFQUWSAVVVDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=CC3=C(C2=O)C=NC4=NC=NN34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-methylphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

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